molecular formula C18H18ClN5O B14106735 5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B14106735
M. Wt: 355.8 g/mol
InChI Key: AASXMRVXMNEWAE-UHFFFAOYSA-N
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Description

5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the triazole ring: This can be achieved through a between an azide and an alkyne.

    Introduction of the 4-chlorophenyl group: This step involves the nucleophilic substitution of a suitable precursor with 4-chloroaniline.

    Attachment of the 4-ethylbenzyl group: This can be done through a reductive amination reaction using 4-ethylbenzaldehyde and a suitable reducing agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Industrial Chemistry: This compound is utilized as an intermediate in the synthesis of other complex organic molecules, making it valuable in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular signaling pathways and ultimately inhibiting cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-((4-chlorophenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:

    1,2,3-Triazole-4-carboxamide: Lacks the 4-chlorophenyl and 4-ethylbenzyl groups, resulting in different chemical and biological properties.

    5-((4-methylphenyl)amino)-N-(4-ethylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of a chlorine atom, leading to variations in reactivity and biological activity.

    5-((4-chlorophenyl)amino)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical and physical properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

5-(4-chloroanilino)-N-[(4-ethylphenyl)methyl]-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-2-12-3-5-13(6-4-12)11-20-18(25)16-17(23-24-22-16)21-15-9-7-14(19)8-10-15/h3-10H,2,11H2,1H3,(H,20,25)(H2,21,22,23,24)

InChI Key

AASXMRVXMNEWAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CNC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

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